molecular formula C11H9F3N2O B7884423 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7884423
M. Wt: 242.20 g/mol
InChI Key: DGYBGBZWXAQMAJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound featuring a benzimidazole core substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

  • 1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde
  • 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-methanol

Comparison: 1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the ethyl and formyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced lipophilicity and membrane permeability, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-2-16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)6-17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYBGBZWXAQMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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